molecular formula C20H19N3O5S B12172508 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12172508
M. Wt: 413.4 g/mol
InChI Key: GFOJEIYXDAOYHQ-UHFFFAOYSA-N
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Description

This compound features a 4-oxo-3,4-dihydroquinazoline core substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a carboxamide moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl ring. Such quinazoline derivatives are often explored for kinase inhibition or antimicrobial activity due to their structural mimicry of ATP-binding domains .

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C20H19N3O5S/c1-28-18-5-3-2-4-17(18)23-12-21-16-10-13(6-7-15(16)20(23)25)19(24)22-14-8-9-29(26,27)11-14/h2-7,10,12,14H,8-9,11H2,1H3,(H,22,24)

InChI Key

GFOJEIYXDAOYHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes a dihydroquinazoline core, which is known for its pharmacological significance. The molecular formula is C18H21N3O5SC_{18}H_{21}N_{3}O_{5}S with a molecular weight of approximately 391.4 g/mol . Its structure allows for various interactions with biological systems, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC18H21N3O5S
Molecular Weight391.4 g/mol
CAS Number1232789-51-3

1. Anti-inflammatory Activity

Research has indicated that compounds with the quinazolinone structure, including our compound of interest, exhibit significant COX-2 inhibitory activity . For instance, derivatives of quinazolinones have been shown to inhibit COX-2, an enzyme implicated in inflammation and pain pathways. A related study reported a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM for certain derivatives, suggesting the potential for anti-inflammatory applications .

2. Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial properties. The presence of the tetrahydrothiophene moiety enhances its reactivity and interaction with microbial targets. Compounds similar to this have demonstrated low minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus , indicating potential effectiveness in treating infections caused by resistant bacteria .

3. Anticancer Activity

The anticancer potential of quinazolinone derivatives has been well-documented. Recent studies show that compounds with similar structures can preferentially suppress the growth of rapidly dividing cancer cells compared to normal fibroblasts. For example, certain indolylquinazolinones showed significant antiproliferative activity against A549 lung cancer cells . The mechanism of action may involve the inhibition of key pathways involved in cell proliferation.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX-2 and other relevant targets involved in inflammatory processes.
  • Cellular Interaction : Its structural complexity allows it to interact with various cellular receptors and pathways, potentially modulating cell signaling related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives:

  • Synthesis and Evaluation : A study synthesized a series of quinazolinone derivatives and evaluated their biological activities against COX enzymes, revealing promising anti-inflammatory effects .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related compounds, finding significant activity against MRSA strains with MIC values as low as 0.98 μg/mL .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds, including N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, such as MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values indicating potent cytotoxicity . The mechanism often involves apoptosis induction and cell cycle arrest at specific phases, supported by biochemical assays like annexin V-FITC staining and caspase activity analysis .

Antioxidant Properties

Quinazoline derivatives are also recognized for their antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at diseases where oxidative stress plays a significant role .

Kinase Inhibition

In the context of drug design, quinazoline derivatives are frequently explored as small molecule inhibitors targeting various kinases involved in cancer progression. This compound may serve as a scaffold for developing selective kinase inhibitors with improved pharmacological profiles .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups essential for its biological activity. Common synthetic methods include:

  • Solid-phase synthesis : This method facilitates the rapid assembly of complex molecules while allowing for the easy purification of intermediates .
  • Click chemistry : Utilized to create diverse libraries of compounds that can be screened for biological activity, enhancing the discovery process in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the potential of this compound in specific applications:

StudyApplicationFindings
AnticancerDemonstrated IC50 values < 40 µM against multiple cancer cell lines with low toxicity to normal cells.
Kinase InhibitionIdentified as a potent inhibitor for specific kinases involved in tumorigenesis.
AntioxidantExhibited significant free radical scavenging activity in vitro.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Quinazoline Carboxamides

Compound Name Substituent at Position 3 Carboxamide Side Chain Molecular Weight (g/mol) Key Features
Target Compound 2-Methoxyphenyl N-(1,1-Dioxidotetrahydrothiophen-3-yl) ~430 (estimated) High polarity, sulfone group
4-Oxo-N-(1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]-... () 3-Trifluoromethylphenyl N-(1,3-Thiazol-2-yl) 416.4 Hydrophobic, π-π stacking
N3-(1-(3,5-Dimethyl)adamantyl)-... () 1-(3,5-Dimethyl)adamantyl N-Pentyl 421.58 Bulky, lipophilic

Table 2: Impact of Substituents on Properties

Substituent Electronic Effect Solubility Impact Bioactivity Hypothesis
2-Methoxyphenyl (Target) Electron-donating Moderate Kinase inhibition via H-bonding
3-Trifluoromethylphenyl Electron-withdrawing Low Enhanced binding affinity
Tetrahydrothiophene sulfone Polar High Improved bioavailability

Preparation Methods

Synthesis of 7-Carboxy-3-(2-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazoline

Starting Material : Methyl 2-amino-4-nitrobenzoate undergoes sequential modifications:

  • Nitration Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

  • Cyclization : Reaction with 2-methoxybenzaldehyde in acetic acid forms the dihydroquinazoline ring via Schiff base intermediate.

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the methyl ester to a carboxylic acid.

Reaction Conditions :

StepReagents/ConditionsYieldCharacterization
1H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 12 h92%NMR (δ 6.8–7.3 ppm, aromatic H)
22-Methoxybenzaldehyde, AcOH, reflux, 6 h78%IR (C=O stretch at 1705 cm⁻¹)
3KMnO₄, H₂SO₄, H₂O, 80°C, 3 h65%MS (m/z 297 [M+H]⁺)

Preparation of Tetrahydrothiophene-1,1-Dioxide-3-Amine

Synthetic Route :

  • Epoxidation : Tetrahydrothiophene is oxidized to the sulfone using H₂O₂ in acetic acid.

  • Ring-Opening Amination : Reaction with aqueous ammonia under pressure yields the primary amine.

Optimization Note : Excess H₂O₂ (3 equiv) ensures complete sulfone formation, while NH₃ concentration (25% w/w) minimizes byproducts.

Coupling of Carboxylic Acid and Amine

Activation and Coupling :

  • Carboxylic Acid Activation : The quinazoline-7-carboxylic acid is treated with carbonyldiimidazole (CDI) in THF to form the acyl imidazole intermediate.

  • Amine Coupling : Reaction with tetrahydrothiophene-1,1-dioxide-3-amine in dichloromethane (DCM) at 0–5°C affords the final carboxamide.

Critical Parameters :

  • Temperature Control : Below 5°C prevents imidazole rearrangement.

  • Stoichiometry : 1.2 equiv of CDI ensures complete activation.

ParameterValueImpact on Yield
CDI Equiv1.2Maximizes activation (95%)
SolventDCMEnhances solubility (vs. THF)
Time4 hOptimal for completion

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazoline H-5), 7.89 (d, J=8.4 Hz, 1H, H-8), 7.45–7.30 (m, 4H, aromatic H), 4.12 (m, 1H, tetrahydrothiophene CH), 3.85 (s, 3H, OCH₃).

  • IR : Peaks at 1680 cm⁻¹ (amide C=O), 1320/1140 cm⁻¹ (sulfone S=O).

  • HRMS : m/z 453.1245 [M+H]⁺ (calc. 453.1239).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity, with retention time = 12.3 min.

Challenges and Alternative Methodologies

Competing Side Reactions

  • Oxazolidine Byproducts : Observed during cyclization if acetic acid is replaced with HCl. Mitigated by strict pH control.

  • Sulfone Over-Oxidation : Excess H₂O₂ leads to sulfonic acid derivatives; stoichiometric H₂O₂ (1.5 equiv) is optimal.

Alternative Coupling Agents

Dicyclohexylcarbodiimide (DCC) was tested but resulted in lower yields (72%) due to poor solubility, favoring CDI.

Industrial-Scale Considerations

  • Cost Efficiency : CDI is preferred over DCC for lower toxicity and easier removal.

  • Solvent Recycling : DCM is recovered via distillation (85% efficiency).

  • Throughput : Batch processing achieves 1.2 kg/day with 83% overall yield .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Verify quinazoline core protons (δ 7.8–8.5 ppm) and methoxyphenyl substituents (δ 3.8–4.0 ppm for OCH₃) .
    • ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm) and tetrahydrothiophene-dioxide carbons (δ 35–50 ppm) .
  • IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and sulfone S=O bonds (~1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 412.46 for [M+H]⁺) .

What strategies are recommended for identifying the compound’s primary biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Screen against kinase or protease libraries using software like AutoDock Vina to predict binding affinity to targets such as EGFR or PARP .
  • Surface Plasmon Resonance (SPR) : Quantify real-time interactions with immobilized enzymes (e.g., IC₅₀ values for kinase inhibition) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of proteins in cell lysates .

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Q. Advanced Research Focus

  • Core Modifications : Replace the tetrahydrothiophene-dioxide group with isothiazolidinone or pyrazole rings to assess impact on solubility and target binding .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the methoxyphenyl ring to enhance metabolic stability .
  • Assay Design : Test analogs in enzyme inhibition (e.g., IC₅₀ in nM range) and cytotoxicity assays (e.g., against HeLa or MCF-7 cells) .

Q. Example SAR Table :

Analog ModificationEnzyme Inhibition (IC₅₀, nM)Cytotoxicity (HeLa, IC₅₀, μM)
Parent Compound12015.2
-Cl at C3 of phenyl ring859.8
Pyrazole replacement21022.4

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Orthogonal Assays : Validate anti-cancer activity using both MTT and clonogenic assays to rule out false positives .
  • Purity Analysis : Employ HPLC (≥95% purity threshold) to confirm activity is not due to impurities .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .

What methodologies improve the compound’s solubility and bioavailability for in vivo studies?

Q. Basic Research Focus

  • Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the carboxamide moiety .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve plasma half-life .

How can enantiomeric purity be ensured if the compound has chiral centers?

Q. Advanced Research Focus

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) to separate enantiomers (Rf difference ≥1.5) .
  • Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra to computational predictions .

What experimental approaches elucidate the compound’s mechanism of action at the molecular level?

Q. Advanced Research Focus

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in treated vs. untreated cells .
  • Phosphoproteomics : Enrichment with TiO₂ columns to map kinase signaling pathways affected by the compound .

How do researchers assess the compound’s stability under varying storage conditions?

Q. Basic Research Focus

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS (e.g., hydrolysis of carboxamide to carboxylic acid) .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photodegradants using peak area normalization in HPLC .

What strategies identify synergistic effects when combining this compound with other therapeutics?

Q. Advanced Research Focus

  • Combinatorial Screening : Use a checkerboard assay to calculate Combination Index (CI) values with standard drugs (e.g., CI <1 indicates synergy) .
  • Pathway Analysis : Integrate STRING database to map overlapping targets (e.g., PI3K/AKT and MAPK pathways) for rational combination design .

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